(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a chemical compound with the molecular formula and a molecular weight of 347.24 g/mol. It is characterized by its unique imidazolidinone structure, which includes two chlorine atoms and a benzyl group attached to a saturated five-membered ring. This compound is identified by its CAS number 345358-20-5 and is commonly utilized in biochemical research for its potential biological activities .
The mechanism of action of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid as a catalyst involves a combination of factors. The imidazolidinone ring likely acts as a Brønsted-Lowry acid, donating a proton to activate the substrate. Additionally, hydrogen bonding interactions between the catalyst and the substrate can influence the reaction pathway and promote the formation of a specific enantiomer [].
These reactions are significant for synthesizing derivatives that may exhibit enhanced or modified biological activities.
Research indicates that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid exhibits notable biological activities. It has been studied for its potential anti-cancer properties and effects on metabolic pathways. The compound may influence cellular processes through its interaction with specific enzymes or receptors, although detailed mechanisms of action require further investigation .
The synthesis of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves multi-step organic synthesis techniques. Common methods include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
(5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid finds applications in various fields:
Its unique structure allows it to be a versatile compound in both research and industrial applications .
Interaction studies have shown that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid can interact with various biological targets. These interactions can lead to modulation of enzyme activity or receptor binding, influencing cellular signaling pathways. Further studies are required to elucidate specific interactions and their implications for therapeutic use .
Several compounds share structural similarities with (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | 345358-19-8 | Enantiomer with potential differences in biological activity |
2-Chlorobenzylamine | 626-19-7 | Contains a benzyl group but lacks the imidazolidinone structure |
Dichloroacetate | 79-43-6 | Shares the dichloroacetate moiety but is simpler without the imidazolidinone ring |
The uniqueness of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid lies in its specific stereochemistry and complex structure that may confer distinct biological properties not found in simpler analogs or its enantiomer .
Corrosive;Irritant